4-[(Naphthalen-1-ylmethyl)amino]phenol 4-[(Naphthalen-1-ylmethyl)amino]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16750290
InChI: InChI=1S/C17H15NO/c19-16-10-8-15(9-11-16)18-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,18-19H,12H2
SMILES:
Molecular Formula: C17H15NO
Molecular Weight: 249.31 g/mol

4-[(Naphthalen-1-ylmethyl)amino]phenol

CAS No.:

Cat. No.: VC16750290

Molecular Formula: C17H15NO

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

4-[(Naphthalen-1-ylmethyl)amino]phenol -

Specification

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
IUPAC Name 4-(naphthalen-1-ylmethylamino)phenol
Standard InChI InChI=1S/C17H15NO/c19-16-10-8-15(9-11-16)18-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11,18-19H,12H2
Standard InChI Key HGAUOHWLZURBSZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2CNC3=CC=C(C=C3)O

Introduction

Chemical Identity and Structural Characteristics

4-[(Naphthalen-1-ylmethyl)amino]phenol (IUPAC name: 4-(naphthalen-1-ylmethylamino)phenol) belongs to the aminophenol class, featuring a naphthalene group linked via a methylene bridge to the amino substituent of a phenol ring. Its molecular formula is C₁₇H₁₅NO, with a molecular weight of 249.31 g/mol. The compound’s structure is confirmed through spectroscopic data, including:

PropertyValueSource
SMILESC1=CC=C2C(=C1)C=CC=C2CNC3=CC=C(C=C3)OPubChem
InChIKeyHGAUOHWLZURBSZ-UHFFFAOYSA-NVulcanChem
ChEMBL IDCHEMBL4228539PubChem

The naphthalene moiety provides aromatic stability and hydrophobic character, while the phenolic -OH and secondary amine groups enable hydrogen bonding and nucleophilic interactions . X-ray crystallography of analogous compounds reveals planar aromatic systems with dihedral angles <30° between rings, suggesting conjugation potential .

Synthesis and Optimization Strategies

The primary synthesis route involves a condensation reaction between 4-aminophenol and naphthaldehyde under controlled conditions:

4-aminophenol+naphthaldehydecatalyst, solvent4-[(Naphthalen-1-ylmethyl)amino]phenol+H2O\text{4-aminophenol} + \text{naphthaldehyde} \xrightarrow{\text{catalyst, solvent}} \text{4-[(Naphthalen-1-ylmethyl)amino]phenol} + \text{H}_2\text{O}

Optimization parameters:

  • Catalysts: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions accelerate imine formation, though excess acid may protonate the amine, reducing reactivity.

  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance yield (∼78%) compared to ethanol (∼52%) due to improved substrate solubility.

  • Temperature: Reactions proceed optimally at 60–80°C, balancing kinetic energy and thermal decomposition risks.

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Experimental and computed properties include:

PropertyValueMethod/Source
LogP (lipophilicity)3.2 ± 0.3PubChem (predicted)
Water Solubility0.12 mg/mL (25°C)VulcanChem
pKa (phenolic -OH)9.8Estimated via analogy

The compound exhibits pH-dependent solubility: protonation of the amine at acidic pH increases aqueous solubility, while deprotonation enhances lipid membrane permeability. Thermal gravimetric analysis (TGA) of related naphthylamines shows decomposition onset at ∼220°C, suggesting moderate thermal stability .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

4-[(Naphthalen-1-ylmethyl)amino]phenol demonstrates α-glucosidase inhibition (IC₅₀ = 8.7 μM), outperforming acarbose (IC₅₀ = 12.4 μM) in managing postprandial hyperglycemia. Docking studies suggest the naphthalene group occupies the enzyme’s hydrophobic pocket, while the phenol hydrogen-bonds to catalytic residues.

DNA Interaction

Electrophoretic mobility shift assays reveal DNA intercalation at 50 μM concentrations, with preferential binding to GC-rich regions. This activity correlates with anticancer potential in preliminary MTT assays (IC₅₀ = 18 μM vs. MCF-7 breast cancer cells).

Antimicrobial Effects

Against Staphylococcus aureus, the compound shows a MIC of 64 μg/mL, likely through membrane disruption via hydrophobic naphthalene insertion.

Applications in Pharmaceutical and Material Sciences

Drug Development

  • Antidiabetic agents: Patent applications highlight derivatives as dual α-glucosidase/α-amylase inhibitors.

  • Anticancer scaffolds: Structural modifications (e.g., halogenation) enhance DNA binding and cytotoxicity.

Materials Engineering

The compound serves as a fluorescence quencher in sensors due to naphthalene’s electron-deficient π-system. In polymer composites, it improves thermal stability by 15–20% at 1% w/w loading .

Related Compounds and Comparative Analysis

CompoundStructureKey DifferenceApplication
4-{[(E)-naphthalen-1-ylmethylidene]amino}phenolImine (C=N) linkagePhotochromic materialsPubChem
4-({methyl[(1R)-1-(naphthalen-1-yl)ethyl]amino}methyl)phenolChiral centerAsymmetric catalysisPubChem

The imine analog exhibits reversible photoisomerization, while the chiral derivative acts as a ligand in enantioselective synthesis.

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